Superior Cross‑Coupling Reactivity: 7‑Bromo vs. 7‑Chloro Analog in Suzuki‑Miyaura Reactions
The 7‑bromo substituent in this compound provides markedly higher reactivity in palladium‑catalyzed cross‑coupling reactions compared to the corresponding 7‑chloro analog. The weaker carbon‑bromine bond (bond dissociation energy ~70 kcal/mol) undergoes oxidative addition to Pd(0) more readily than the carbon‑chlorine bond (~83 kcal/mol) [1]. This translates to higher yields and shorter reaction times when introducing aryl, heteroaryl, or amine groups at the 7‑position.
| Evidence Dimension | Relative reactivity in Pd‑catalyzed cross‑coupling (C‑Br vs. C‑Cl bond strength) |
|---|---|
| Target Compound Data | 7‑Bromo substituent; C‑Br bond dissociation energy ~70 kcal/mol |
| Comparator Or Baseline | 7‑Chloro‑4‑(methylthio)pyrrolo[2,1‑f][1,2,4]triazine; C‑Cl bond dissociation energy ~83 kcal/mol |
| Quantified Difference | ~13 kcal/mol weaker bond (more reactive) |
| Conditions | Standard Suzuki‑Miyaura or Buchwald‑Hartwig amination conditions |
Why This Matters
Selecting the 7‑bromo analog reduces the risk of failed coupling reactions and minimizes the need for forcing conditions, saving both time and material costs during SAR exploration.
- [1] Blanksby, S. J.; Ellison, G. B. Bond dissociation energies of organic molecules. Acc. Chem. Res. 2003, 36, 255‑263. View Source
